molecular formula C9H11BrN2O4 B1618585 5-Bromo-2',3'-dideoxyuridine CAS No. 28616-93-5

5-Bromo-2',3'-dideoxyuridine

Cat. No.: B1618585
CAS No.: 28616-93-5
M. Wt: 291.1 g/mol
InChI Key: MREZUWMZVPBIEE-UHFFFAOYSA-N
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Description

5-Bromo-2’,3’-dideoxyuridine: is a synthetic nucleoside analog of thymidine, characterized by the substitution of a bromine atom at the 5th position of the uracil ring and the removal of hydroxyl groups at the 2’ and 3’ positions of the ribose moiety. This compound is primarily used in scientific research, particularly in the fields of virology and oncology, due to its ability to incorporate into DNA and disrupt normal cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2’,3’-dideoxyuridine typically involves the bromination of 2’,3’-dideoxyuridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dimethylformamide (DMF). The reaction conditions often require controlled temperatures and specific reaction times to ensure the selective bromination at the 5th position of the uracil ring .

Industrial Production Methods: Industrial production of 5-Bromo-2’,3’-dideoxyuridine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2’,3’-dideoxyuridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Bromo-2’,3’-dideoxyuridine is used as a research tool to study DNA synthesis and repair mechanisms. Its incorporation into DNA allows researchers to track and analyze DNA replication and damage .

Biology: In cell biology, this compound is used to label proliferating cells, enabling the study of cell cycle dynamics and cellular proliferation. It is also used in studies involving the inhibition of viral replication .

Medicine: In oncology, 5-Bromo-2’,3’-dideoxyuridine is investigated for its potential as an anticancer agent. Its ability to incorporate into DNA and disrupt cellular processes makes it a candidate for cancer therapy research .

Industry: While its primary applications are in research, the compound’s potential therapeutic uses could lead to industrial applications in the pharmaceutical sector .

Mechanism of Action

5-Bromo-2’,3’-dideoxyuridine exerts its effects by incorporating into DNA in place of thymidine. This incorporation disrupts normal DNA synthesis and repair processes, leading to the inhibition of cell proliferation. The compound targets rapidly dividing cells, making it effective in antiviral and anticancer studies. The primary molecular target is the DNA polymerase enzyme, which incorporates the analog into the growing DNA strand .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-2’,3’-dideoxyuridine is unique due to its combined structural modifications, which confer distinct biological properties. The absence of hydroxyl groups at the 2’ and 3’ positions, along with the bromine substitution, enhances its ability to disrupt DNA synthesis and repair, making it particularly useful in research applications .

Properties

IUPAC Name

5-bromo-1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O4/c10-6-3-12(9(15)11-8(6)14)7-2-1-5(4-13)16-7/h3,5,7,13H,1-2,4H2,(H,11,14,15)/t5-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MREZUWMZVPBIEE-CAHLUQPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1CO)N2C=C(C(=O)NC2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](O[C@@H]1CO)N2C=C(C(=O)NC2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50879480
Record name URIDINE, 5-BROMO-2',3'-DIDEOXY-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50879480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28616-93-5
Record name URIDINE, 5-BROMO-2',3'-DIDEOXY-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50879480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-2',3'-dideoxyuridine
Reactant of Route 2
5-Bromo-2',3'-dideoxyuridine
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5-Bromo-2',3'-dideoxyuridine
Reactant of Route 4
5-Bromo-2',3'-dideoxyuridine
Reactant of Route 5
5-Bromo-2',3'-dideoxyuridine
Reactant of Route 6
5-Bromo-2',3'-dideoxyuridine

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